

# Application of Fadraciclib in Studying CDK2/9 Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fadraciclib** (formerly CYC065) is a potent and selective second-generation, orally available aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1] Dysregulation of CDK2 and CDK9 is a hallmark of various cancers, making them attractive therapeutic targets. **Fadraciclib**'s dual inhibitory action allows for the interrogation of cancer cell dependencies on both cell cycle progression (mediated by CDK2) and transcriptional regulation (mediated by CDK9). These application notes provide a comprehensive overview of the use of **Fadraciclib** in preclinical and clinical research, with detailed protocols for key experiments.

### **Mechanism of Action**

**Fadraciclib** exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

CDK9 Inhibition and Transcriptional Control: CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2] Fadraciclib inhibits CDK9, leading to a decrease in RNAP II phosphorylation. This selectively downregulates the transcription of short-lived messenger RNAs (mRNAs) that code for key survival proteins and oncogenes, such as Myeloid Cell Leukemia 1 (MCL1) and



MYC.[3] The depletion of these anti-apoptotic and pro-proliferative proteins ultimately induces apoptosis in cancer cells.[3]

CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E, is a key regulator of
the G1 to S phase transition of the cell cycle. Inhibition of CDK2 by Fadraciclib can lead to a
G1 cell cycle arrest, thereby preventing cancer cell proliferation.[4] This is particularly
relevant in cancers with cyclin E amplification or overexpression.

The combined inhibition of CDK2 and CDK9 by **Fadraciclib** results in a potent anti-proliferative and pro-apoptotic effect in a variety of cancer models.

**Data Presentation** 

In Vitro Efficacy of Fadraciclib

| Target/Cell Line                                       | Cancer Type | IC50 (nM)    | Reference |
|--------------------------------------------------------|-------------|--------------|-----------|
| CDK2                                                   | -           | 5            | [1][5]    |
| CDK9                                                   | -           | 26           | [1][5]    |
| Uterine Serous Carcinoma (CCNE1- overexpressing)       | Uterine     | 124.1 ± 57.8 | [4]       |
| Uterine Serous<br>Carcinoma (CCNE1-<br>low expressing) | Uterine     | 415 ± 117.5  | [4]       |
| Colorectal Cancer Patient-Derived Organoids            | Colorectal  | 2650 ± 3920  | [6]       |

## In Vivo Efficacy of Fadraciclib



| Cancer Model                                        | Treatment                                                                | Outcome                                                                | Reference |
|-----------------------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------|-----------|
| Colorectal Cancer Patient-Derived Xenografts (PDX)  | 25 mg/kg Fadraciclib,<br>oral gavage, BID, 5<br>days/week for 2<br>weeks | Significant tumor growth inhibition compared to control                | [6]       |
| Zebrafish Xenograft<br>Model (Colorectal<br>Cancer) | Fadraciclib in combination with encorafenib                              | Significant reduction in tumor size and increased caspase-3 activation | [7]       |

Clinical Trial Data for Fadraciclib (NCT04983810)

| Trial Phase | Patient<br>Population                    | Dosing                                                                                                                                              | Key Outcomes                                                                                                                                                                                                                                                      | Reference    |
|-------------|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Phase 1/2   | Advanced solid<br>tumors and<br>lymphoma | Dose escalation<br>from 50-150 mg<br>BID, 3-5<br>days/week.<br>Recommended<br>Phase 2 Dose<br>(RP2D): 100 mg<br>BID, 5<br>days/week for 4<br>weeks. | Well-tolerated. Partial Responses (PRs) in T-cell lymphoma. Stable Disease (SD) in various solid tumors including endometrial, ovarian, and pancreatic cancers. Tumor shrinkage observed in a patient with squamous non- small cell lung cancer with CDKN2B loss. | [2][5][8][9] |



## Experimental Protocols Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Fadraciclib** in cancer cell lines.

Method: Resazurin Reduction Assay or CellTiter-Glo® Luminescent Cell Viability Assay.[6][10]

#### Protocol:

- Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **Fadraciclib** in culture medium.
- Remove the existing medium from the cells and add 100 μL of the **Fadraciclib** dilutions to the respective wells. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
- For the Resazurin Assay, add 20 μL of resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence at 560 nm excitation and 590 nm emission.
- For the CellTiter-Glo® Assay, add 100 μL of the reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure luminescence.
- Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

### **Western Blot Analysis**

Objective: To assess the effect of **Fadraciclib** on the protein levels of CDK2 and CDK9 downstream targets.

#### Protocol:

 Seed cells in a 6-well plate and treat with Fadraciclib at various concentrations and time points.



- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
  - Phospho-RNA Polymerase II (Ser2)
  - MCL1
  - MYC
  - Cleaved PARP
  - β-actin (as a loading control)
- Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

### In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **Fadraciclib** in a mouse xenograft model.

#### Protocol:

- Subcutaneously inject 1-5 x 10<sup>6</sup> cancer cells into the flank of immunodeficient mice (e.g., nude or SCID).
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- Randomize the mice into treatment and control groups.
- Administer Fadraciclib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, BID, 5 days a week).[6] The control group should receive the vehicle.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

## Mandatory Visualizations Signaling Pathway of Fadraciclib's Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Methodological & Application





- 1. selleckchem.com [selleckchem.com]
- 2. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 BioSpace [biospace.com]
- 3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Novel CDK2/CDK9 inhibitor fadraciclib targets cell survival and DNA damage pathways and synergizes with encorafenib in human colorectal cancer cells with BRAF(V600E) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. A Study to Investigate Fadraciclib (CYC065), in Subjects With Advanced Solid Tumors and Lymphoma [clin.larvol.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application of Fadraciclib in Studying CDK2/9
  Dependent Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1671856#application-of-fadraciclib-in-studying-cdk2-9-dependent-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com